Tenovin-1

Vue d'ensemble

Description

Tenovin-1 est une petite molécule qui a été découverte grâce à un criblage cellulaire. Elle agit à la fois comme activateur de p53 et comme inhibiteur de SIRT2. Décomposons ses principales caractéristiques :

-

Activation de p53 : : this compound augmente les niveaux de protéine p53, qui joue un rôle crucial dans la régulation du cycle cellulaire, la réparation de l’ADN et l’apoptose. p53 est souvent appelé le « gardien du génome » en raison de ses fonctions suppressives des tumeurs.

-

Inhibition de SIRT2 : : this compound inhibe l’activité désacétylase de SIRT2, un membre de la famille des sirtuines. SIRT2 est impliqué dans divers processus cellulaires, notamment l’expression génique, la réponse au stress et le vieillissement.

Analyse Des Réactions Chimiques

Tenovin-1 subit diverses réactions chimiques, bien que les conditions et les réactifs spécifiques ne soient pas largement documentés. Certaines réactions potentielles incluent l’oxydation, la réduction et la substitution. Les principaux produits résultant de ces réactions restent un domaine de recherche en cours.

4. Applications de la recherche scientifique

This compound a trouvé des applications dans plusieurs domaines :

-

Recherche sur le cancer : : Ses propriétés d’activation de p53 en font un outil précieux pour l’étude des voies du cancer. Les chercheurs ont utilisé this compound pour étudier l’inhibition de la croissance cellulaire dépendante de p53 et l’apoptose dans les cellules tumorales.

-

Vieillissement et longévité : : L’inhibition de SIRT2 suggère un rôle potentiel dans les processus liés au vieillissement. Des études supplémentaires sont nécessaires pour explorer pleinement cet aspect.

Applications De Recherche Scientifique

Cancer Research

Antitumor Activity

Tenovin-1 has demonstrated significant antitumor effects across various cancer cell lines. In a study involving melanoma cells, this compound reduced cell viability through the inhibition of sirtuin activity and subsequent activation of p53 pathways .

Table 1: Summary of Antitumor Effects of this compound

Metabolic Disorders

Recent studies have highlighted this compound's potential in treating metabolic disorders such as hepatic fibrosis associated with high-fat diets. In diabetic rat models, this compound reduced liver damage by stimulating antioxidant defenses and inhibiting pro-inflammatory cytokines .

Table 2: Effects of this compound on Hepatic Fibrosis

| Parameter | Control Group | This compound Treated Group |

|---|---|---|

| Serum Triglyceride Levels | High | Significantly Reduced |

| Malondialdehyde Levels | Elevated | Decreased |

| Glutathione Levels | Low | Increased |

| Inflammatory Cytokines | High | Significantly Reduced |

Neurodegenerative Diseases

This compound has been explored for its effects on neurodegenerative conditions due to its ability to induce cellular senescence in astrocytes. This property may have implications for brain aging and neuroprotection .

Case Study: Astrocyte Senescence Induction

In experiments with rat primary astrocytes, treatment with this compound resulted in increased senescence-associated β-galactosidase activity and altered secretory phenotypes linked to neuroinflammation .

Viral Infections

Emerging research suggests that this compound may have antiviral properties. It has been proposed as a potential treatment against flavivirus infections due to its inhibitory effects on sirtuin 2, which plays a role in viral replication processes .

Mécanisme D'action

Les effets du composé sont multiformes :

-

Stabilisation de p53 : : Tenovin-1 empêche la dégradation de p53 médiée par MDM2, maintenant ainsi des niveaux plus élevés de p53. Cette stabilisation contribue à ses propriétés anticancéreuses.

-

Inhibition de SIRT2 : : En ciblant SIRT2, this compound affecte les processus de désacétylation, impactant diverses voies cellulaires.

Comparaison Avec Des Composés Similaires

Alors que Tenovin-1 est unique en raison de son double rôle d’activateur de p53 et d’inhibiteur de SIRT2, il est essentiel de le comparer à des composés apparentés :

Pifithrin-α (PFTα) : Un autre activateur de p53, mais avec des mécanismes distincts.

Eprenetapopt (APR-246) : Active également p53 et montre une promesse en thérapie anticancéreuse.

Serdemetan (JNJ-26854165) : Un modulateur de p53 avec des applications cliniques potentielles.

N’oubliez pas que le potentiel complet de this compound est encore en train de se dévoiler, et la recherche en cours continue de révéler ses subtilités. Si vous avez des questions spécifiques ou si vous avez besoin de plus amples détails, n’hésitez pas à nous les poser !

Méthodes De Préparation

Tenovin-1 peut être synthétisé en utilisant des voies spécifiques. Malheureusement, les procédures synthétiques détaillées ne sont pas facilement disponibles dans la littérature. Les chercheurs ont réussi à le préparer pour des investigations scientifiques.

Activité Biologique

Tenovin-1 is a small molecule that has garnered significant attention for its biological activity, particularly as an activator of the p53 tumor suppressor protein and as an inhibitor of sirtuins, specifically SirT1 and SirT2. This compound was identified through a cell-based screening process aimed at discovering agents that could enhance p53 activity and inhibit tumor growth.

Sirtuin Inhibition

This compound functions primarily through the inhibition of sirtuins, which are NAD+-dependent deacetylases involved in various cellular processes, including aging, metabolism, and gene expression regulation. Sirtuins play a crucial role in deacetylating p53, thereby regulating its stability and function. This compound has been shown to inhibit the deacetylase activities of SirT1 and SirT2, leading to increased acetylation of p53 and enhanced p53-mediated transcriptional activity.

p53 Activation

The compound elevates the levels of p53 protein within hours of treatment, leading to increased expression of p53 target genes such as p21CIP/WAF1. This activation is crucial for inducing cell cycle arrest and apoptosis in cancer cells. Interestingly, while functional p53 enhances the cytotoxic effects of this compound, the compound can still exert its effects in cells lacking functional p53, indicating that it may also target other pathways involved in cell death.

Antitumor Effects

This compound has demonstrated significant antitumor activity across various cancer cell lines. Studies indicate that it inhibits cell proliferation and induces apoptosis in both wild-type and mutant p53 cancer cells. The compound has been particularly effective against melanoma and breast cancer cell lines.

Hepatic Protection

Recent research highlights this compound's protective effects against liver damage induced by high-fat diets (HFD). It has been shown to reduce inflammatory markers and oxidative stress in HFD-fed rats, suggesting potential therapeutic applications for liver diseases associated with obesity and diabetes.

Neuroprotective Properties

This compound also exhibits neuroprotective effects by inducing cellular senescence in astrocytes, which may have implications for neurodegenerative diseases. Its ability to modulate sirtuin activity could influence brain aging processes.

1. Antitumor Activity in Melanoma

A study demonstrated that this compound significantly reduced viability in melanoma cells compared to other sirtuin inhibitors like Sirtinol. The mechanism involved enhanced acetylation of p53 leading to increased apoptosis.

2. Liver Fibrosis Mitigation

In a study involving diabetic rats on a high-fat diet, this compound was found to mitigate hepatic fibrosis by reducing pro-inflammatory cytokines and enhancing antioxidant defenses. This suggests its potential as a therapeutic agent for liver conditions exacerbated by metabolic syndrome.

Data Summary

| Biological Activity | Effect | Mechanism |

|---|---|---|

| Antitumor Activity | Inhibits growth in cancer cell lines | Activation of p53; inhibition of SirT1/SirT2 |

| Hepatic Protection | Reduces liver damage | Decreases inflammatory markers; enhances antioxidants |

| Neuroprotection | Induces cellular senescence | Modulation of sirtuin activity |

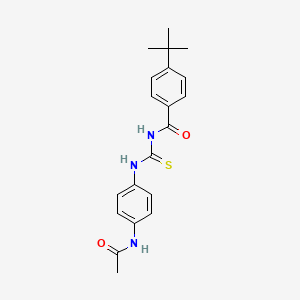

Propriétés

IUPAC Name |

N-[(4-acetamidophenyl)carbamothioyl]-4-tert-butylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O2S/c1-13(24)21-16-9-11-17(12-10-16)22-19(26)23-18(25)14-5-7-15(8-6-14)20(2,3)4/h5-12H,1-4H3,(H,21,24)(H2,22,23,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOWJIWFCOPZFGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=C(C=C2)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1046920 | |

| Record name | Tenovin-1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

380315-80-0 | |

| Record name | Tenovin-1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0380315800 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tenovin-1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TENOVIN-1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BIQ6AID2B7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.